molecular formula C9H9NO3 B15285862 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid

4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid

Cat. No.: B15285862
M. Wt: 179.17 g/mol
InChI Key: JXVSFQSFOGVVPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid typically involves the reaction of 4-formyl-2-methylbenzoic acid with hydroxylamine hydrochloride . The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Esterification can be carried out using alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .

Biological Activity

4-[(Hydroxyimino)methyl]-2-methylbenzoic acid, a compound known for its diverse biological activities, has garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C9H9NO3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 76853739
  • Structural Characteristics : The compound features a hydroxylamine functional group, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant hydroxyl radical scavenging capabilities, which can protect cells from oxidative stress. This property is vital for its potential use in preventing cellular damage in various diseases .
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in inflammatory processes. For example, it has been shown to affect cyclooxygenase (COX) pathways, which are critical in the synthesis of prostaglandins associated with inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Anti-inflammatory Applications : Due to its inhibitory effects on COX enzymes, it may serve as a candidate for developing anti-inflammatory medications.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can enhance dopaminergic neuron survival, presenting a potential application in neurodegenerative diseases like Parkinson's disease .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindingsImplications
Zetterström et al. (1996)Demonstrated that related compounds activate Nurr1 receptors in vitro, which are crucial for dopamine neuron development and maintenance .Suggests potential neuroprotective roles.
Academia.edu (2020)Found significant antioxidant activity in related compounds, with IC50 values indicating strong free radical scavenging capabilities .Highlights potential use in oxidative stress-related conditions.
PubChem DatabaseReports on the compound's structural analogs showing antibacterial properties against various pathogens .Supports further investigation into antimicrobial applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-(hydroxyiminomethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H9NO3/c1-6-4-7(5-10-13)2-3-8(6)9(11)12/h2-5,13H,1H3,(H,11,12)

InChI Key

JXVSFQSFOGVVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)C(=O)O

Origin of Product

United States

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